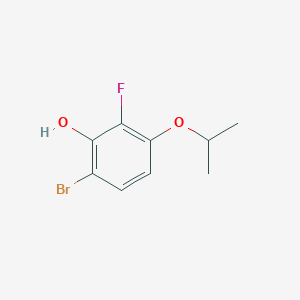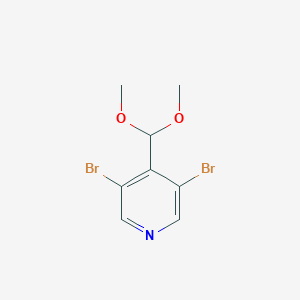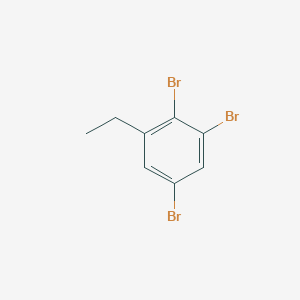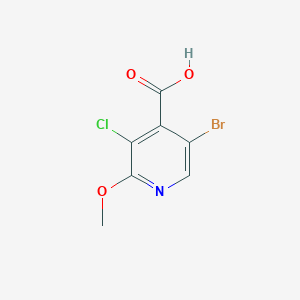
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole (CDP) is a compound belonging to the pyrrole family, a heterocyclic compound with a five-membered ring containing four carbon atoms and one nitrogen atom. CDP has a variety of applications in scientific research, ranging from drug synthesis and development to biochemistry and physiology.
Scientific Research Applications
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole has a variety of applications in scientific research. It has been used as a building block for the synthesis of biologically active compounds, such as anti-cancer drugs, anti-inflammatory agents, and antimicrobial agents. It has also been used in the study of enzyme-catalyzed reactions, such as the reaction of cytochrome P450. In addition, 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole has been used in the synthesis of fluorescent probes for imaging and biosensing.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to various biochemical and physiological effects. For example, 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole has been shown to inhibit the activity of cytochrome P450, an important enzyme involved in the metabolism of drugs and other compounds. In addition, 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole has been shown to interact with certain receptors in the body, leading to changes in gene expression and other physiological effects.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, leading to decreased metabolism of drugs and other compounds. In addition, 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole has been shown to interact with certain receptors in the body, leading to changes in gene expression and other physiological effects. 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole has also been shown to have anti-inflammatory, antimicrobial, and anti-cancer effects in laboratory studies.
Advantages and Limitations for Lab Experiments
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms. In addition, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole is relatively expensive and can be difficult to obtain in large quantities, making it difficult to use in large-scale experiments.
Future Directions
There are a number of potential future directions for 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole research. One potential avenue of research is to further investigate the biochemical and physiological effects of 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole. In particular, the mechanisms of action of 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole need to be further investigated, as well as its effects on gene expression and other physiological processes. In addition, further research is needed to investigate the potential therapeutic applications of 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole, such as its use in the treatment of cancer and other diseases. Finally, further research is needed to investigate the potential for 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole to be used as a building block for the synthesis of other biologically active compounds.
Synthesis Methods
The synthesis of 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole is relatively straightforward. It can be synthesized by a two-step process, beginning with the reaction of 4-chlorophenyl iodide and 3,4-diiodo-2,5-dimethyl-1H-pyrrole in the presence of a base such as potassium carbonate. The product is then purified by column chromatography and crystallized to obtain the desired compound.
properties
IUPAC Name |
1-(4-chlorophenyl)-3,4-diiodo-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClI2N/c1-7-11(14)12(15)8(2)16(7)10-5-3-9(13)4-6-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEIGSDHPJTUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)Cl)C)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClI2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6292952.png)
![6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6292961.png)